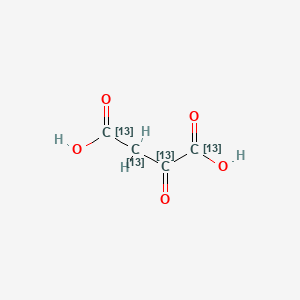

Oxaloacetic acid-13C4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H4O5 |

|---|---|

分子量 |

136.04 g/mol |

IUPAC 名称 |

2-oxo(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |

InChI 键 |

KHPXUQMNIQBQEV-JCDJMFQYSA-N |

手性 SMILES |

[13CH2]([13C](=O)[13C](=O)O)[13C](=O)O |

规范 SMILES |

C(C(=O)C(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Oxaloacetic Acid-13C4 in Mapping Cellular Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Oxaloacetic acid (OAA) is a critical metabolic intermediate, standing at the crossroads of several key biochemical pathways. Its isotopically labeled form, Oxaloacetic acid-13C4, serves as a powerful tracer in metabolic flux analysis (MFA) to quantitatively track the flow of carbon atoms through the central carbon metabolism. This technical guide provides an in-depth exploration of the role of this compound in elucidating the dynamics of the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid biosynthesis. Detailed experimental protocols, quantitative data representation, and visual diagrams of metabolic pathways and workflows are presented to equip researchers with the necessary knowledge to leverage this tool in their studies.

Introduction: The Significance of Oxaloacetic Acid in Cellular Metabolism

Oxaloacetic acid, in its conjugate base form oxaloacetate, is a four-carbon dicarboxylic acid that is indispensable for cellular function. It is a key intermediate in numerous metabolic processes, including the citric acid cycle, gluconeogenesis, the urea (B33335) cycle, the glyoxylate (B1226380) cycle, amino acid synthesis, and fatty acid synthesis.[1] Its concentration and turnover are tightly regulated and are indicative of the cell's energetic and biosynthetic status.

This compound is a stable isotope-labeled version of oxaloacetate where all four carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows for the precise tracking of the oxaloacetate carbon backbone as it is metabolized through various pathways. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the incorporation of ¹³C into downstream metabolites, thereby quantifying the rates (fluxes) of the interconnected metabolic reactions.[1] This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed and quantitative snapshot of cellular metabolism.[2]

Tracing the Tricarboxylic Acid (TCA) Cycle with this compound

The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents (NADH and FADH₂). Oxaloacetate plays a dual role in the cycle: it condenses with acetyl-CoA to form citrate (B86180) in the first step and is regenerated in the final step.

When this compound is introduced into a cellular system, it directly enters the TCA cycle. The four labeled carbons can be tracked as they are processed through the cycle's intermediates.

-

First Turn of the TCA Cycle: In the initial turn, the M+4 labeled oxaloacetate will condense with unlabeled acetyl-CoA to form M+4 citrate. As the cycle progresses, one labeled carbon will be lost as CO₂ during the conversion of isocitrate to α-ketoglutarate, and another during the conversion of α-ketoglutarate to succinyl-CoA, resulting in M+2 labeled succinate, fumarate, and malate. The regenerated oxaloacetate at the end of the first turn will be M+2 labeled.

-

Subsequent Turns: In the following turns, the M+2 labeled oxaloacetate will mix with any newly introduced this compound and unlabeled oxaloacetate synthesized from other sources (anaplerosis). This mixing results in a complex distribution of mass isotopologues (molecules of the same compound with different numbers of heavy isotopes) for each TCA cycle intermediate. By analyzing the mass isotopologue distribution (MID) of these intermediates, the relative contributions of the TCA cycle flux and anaplerotic fluxes can be determined.

Figure 1. Tracing this compound through the first turn of the TCA cycle.

Elucidating Gluconeogenesis with this compound

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, and it is crucial for maintaining blood glucose levels during fasting.[3] Oxaloacetate is a key intermediate in this pathway, serving as the starting point for the synthesis of phosphoenolpyruvate (B93156) (PEP).[4]

By supplying this compound to cells capable of gluconeogenesis (e.g., hepatocytes), the labeled carbons can be traced into newly synthesized glucose.

-

Conversion to PEP: Oxaloacetate is first converted to phosphoenolpyruvate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a reaction that involves the removal of one carbon atom as CO₂. If this compound is the precursor, this will result in M+3 labeled PEP.

-

Glucose Synthesis: The M+3 labeled PEP then proceeds through the reverse reactions of glycolysis to form fructose-1,6-bisphosphate and subsequently glucose-6-phosphate. The final glucose molecule synthesized from two molecules of M+3 PEP would be M+6 labeled.

The detection of M+6 labeled glucose provides direct evidence of gluconeogenesis from oxaloacetate. The rate of its formation is a direct measure of the gluconeogenic flux.

Figure 2. Tracing this compound through gluconeogenesis.

Investigating Amino Acid Biosynthesis with this compound

Oxaloacetate is a direct precursor for the synthesis of several amino acids, most notably aspartate and asparagine. Aspartate can then serve as a precursor for the synthesis of other amino acids, including methionine, threonine, and lysine.[5]

When cells are supplied with this compound, the labeled carbon skeleton is directly incorporated into these amino acids.

-

Aspartate and Asparagine Synthesis: Aspartate is synthesized from oxaloacetate via a transamination reaction. Therefore, this compound will directly lead to the formation of M+4 labeled aspartate. Asparagine is subsequently synthesized from aspartate, resulting in M+4 asparagine.

-

Threonine and Methionine Synthesis: The carbon backbone of threonine and methionine is derived from aspartate. Thus, tracing the M+4 label into these amino acids can reveal the activity of their biosynthetic pathways.

The analysis of the mass isotopologue distribution in this family of amino acids provides a quantitative measure of the flux from oxaloacetate towards amino acid synthesis.

Experimental Protocols

A typical ¹³C-MFA experiment using this compound involves several key steps, from cell culture to data analysis.

Figure 3. A generalized experimental workflow for ¹³C-MFA.

Cell Culture and Labeling

-

Cell Culture: Culture cells of interest to the desired density in a standard growth medium. The choice of cell line will depend on the metabolic pathway being investigated (e.g., hepatocytes for gluconeogenesis).

-

Tracer Introduction: Replace the standard medium with a medium containing this compound at a known concentration. The concentration and duration of labeling will need to be optimized for the specific cell type and experimental goals. A time-course experiment is often performed to ensure isotopic steady-state is reached.[6]

Quenching and Metabolite Extraction

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. For adherent cells, this can be achieved by aspirating the medium and immediately adding ice-cold methanol. For suspension cells, the cell suspension can be rapidly centrifuged and the pellet resuspended in a cold quenching solution.

-

Metabolite Extraction: Extract the intracellular metabolites using a solvent system, typically a mixture of methanol, water, and chloroform, to separate polar metabolites from lipids and proteins.[7]

Analytical Methods

-

Sample Preparation: The dried polar metabolite extract is reconstituted in a suitable solvent for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is required to make the metabolites volatile.[8] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not necessary.[9]

-

Mass Spectrometry Analysis: Analyze the samples using either LC-MS/MS or GC-MS. The instrument is operated in a way to detect and quantify the different mass isotopologues of the target metabolites (e.g., TCA cycle intermediates, amino acids, and glucose).

Data Analysis

-

Mass Isotopologue Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopologue for every measured metabolite. This involves correcting for the natural abundance of ¹³C.

-

Metabolic Flux Calculation: The determined MIDs are then used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes. Software packages such as INCA or Metran are commonly used for these calculations.[6]

Quantitative Data Presentation

The primary quantitative output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) of key metabolites. Below is a representative table of expected MIDs for selected metabolites following the administration of this compound, assuming a significant contribution of the tracer to the oxaloacetate pool. The values are illustrative and will vary depending on the cell type, physiological conditions, and the relative activities of different metabolic pathways.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| TCA Cycle Intermediates | |||||||

| Citrate | 20 | 5 | 15 | 10 | 50 | 0 | 0 |

| α-Ketoglutarate | 25 | 8 | 12 | 45 | 10 | 0 | 0 |

| Succinate | 30 | 10 | 50 | 5 | 5 | 0 | 0 |

| Malate | 25 | 5 | 60 | 5 | 5 | 0 | 0 |

| Oxaloacetate (regenerated) | 25 | 5 | 60 | 5 | 5 | 0 | 0 |

| Amino Acids | |||||||

| Aspartate | 15 | 5 | 10 | 10 | 60 | 0 | 0 |

| Asparagine | 18 | 6 | 11 | 10 | 55 | 0 | 0 |

| Gluconeogenesis | |||||||

| Glucose | 40 | 5 | 10 | 5 | 10 | 5 | 25 |

Table 1: Representative Mass Isotopologue Distribution (MID) of Key Metabolites. The bolded values highlight the expected dominant labeled species based on the direct metabolic pathways from this compound. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. By enabling the precise tracing of carbon atoms through central metabolic pathways, it provides a quantitative and dynamic view of the TCA cycle, gluconeogenesis, and amino acid biosynthesis. The detailed experimental protocols and data analysis frameworks presented in this guide offer a comprehensive resource for the successful implementation of ¹³C-MFA studies using this powerful isotopic tracer. The insights gained from such studies are crucial for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Quantitative analysis of the physiological contributions of glucose to the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]

Oxaloacetic acid-13C4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Oxaloacetic acid-13C4, a stable isotope-labeled compound crucial for metabolic research. This document details experimental protocols and data presentation to facilitate its use in laboratory settings.

Chemical Structure and Properties

This compound is a uniformly labeled isotopologue of oxaloacetic acid, a key intermediate in numerous metabolic pathways. The four carbon atoms in its structure are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling allows for its use as a tracer in metabolic flux analysis (MFA) and as an internal standard for accurate quantification of its unlabeled counterpart.

Chemical Structure:

HOOC(¹³CO)(¹³CH₂)(¹³COOH)

The structure consists of a four-carbon dicarboxylic acid with a ketone group on the alpha-carbon relative to one of the carboxyl groups.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-Oxobutanedioic acid-¹³C₄ | [1][2] |

| Synonyms | Oxalacetic acid-¹³C₄, 2-Ketosuccinic acid-¹³C₄ | [1][2] |

| CAS Number | 161096-82-8 | [1][3][4] |

| Molecular Formula | ¹³C₄H₄O₅ | [1][3] |

| Molecular Weight | 136.04 g/mol | [1][3] |

| Purity | ≥97% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C, protected from light and moisture | [1] |

| Stability | Unstable in solution, prone to decarboxylation. Should be prepared fresh for use. | [5] |

Safety and Handling

Oxaloacetic acid is a corrosive substance that can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][6][7]

Role in Metabolic Pathways

Oxaloacetate is a central metabolite that participates in several key metabolic pathways.[5] The use of this compound as a tracer allows researchers to quantitatively track the flow of carbon through these interconnected pathways.

Citric Acid Cycle (TCA Cycle)

Oxaloacetate is a critical component of the citric acid cycle, where it condenses with acetyl-CoA to form citrate, initiating the cycle.

Figure 1: Citric Acid Cycle

Gluconeogenesis

Oxaloacetate is a key precursor in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Figure 2: Gluconeogenesis Pathway

Urea (B33335) Cycle

Oxaloacetate is linked to the urea cycle through the transamination of aspartate, which is a nitrogen donor in the cycle.

Figure 3: Urea Cycle

Amino Acid Synthesis

Oxaloacetate serves as a direct precursor for the synthesis of aspartate, which in turn is a precursor for several other amino acids.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 161096-82-8 | LGC Standards [lgcstandards.com]

- 4. This compound | 161096-82-8 [m.chemicalbook.com]

- 5. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Understanding Oxaloacetate Metabolism Using 13C-Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to study the metabolic fate of oxaloacetate (OAA) through the application of 13C-labeled metabolic tracers. Given the inherent instability and poor cell permeability of oxaloacetate, this guide focuses on the indirect, yet highly effective, approach of tracing the flow of carbon from stable, readily metabolized 13C-labeled precursors, such as glucose and glutamine, to elucidate the dynamic role of OAA in central carbon metabolism.

Introduction to Oxaloacetate as a Key Metabolic Node

Oxaloacetate is a critical intermediate in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, gluconeogenesis, amino acid synthesis, and the malate-aspartate shuttle. Its concentration and turnover are tightly regulated and reflect the metabolic state of the cell. Understanding the flux through OAA is crucial for research in areas such as oncology, metabolic diseases, and neurodegenerative disorders.

Stable isotope tracing with 13C-labeled substrates is a powerful technique to quantitatively analyze the contribution of different metabolic pathways to the OAA pool. By introducing nutrients where 12C atoms are replaced by the heavy isotope 13C, researchers can trace the metabolic fate of these carbon atoms through various biochemical reactions. The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with metabolic network models, enables the calculation of intracellular metabolic fluxes.[1]

Core Signaling Pathways Involving Oxaloacetate

The metabolism of oxaloacetate is intricately linked with several key signaling and metabolic pathways. The choice of 13C-labeled tracer is critical for probing specific pathways that contribute to the OAA pool.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and oxaloacetate is a key component. The condensation of acetyl-CoA with oxaloacetate to form citrate (B86180) is the first committed step of the cycle. Tracing the labeling of OAA within the TCA cycle provides insights into oxidative metabolism.

Gluconeogenesis

In gluconeogenic tissues like the liver and kidney, oxaloacetate is a direct precursor for the synthesis of glucose from non-carbohydrate sources. OAA is decarboxylated and phosphorylated to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK).[2][3]

Anaplerosis and Cataplerosis

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthetic purposes (cataplerosis). The conversion of pyruvate to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction. Glutamine is another major anaplerotic substrate, which is converted to α-ketoglutarate.

References

An In-depth Technical Guide to Investigating Gluconeogenesis with Oxaloacetic acid-13C4 and Related Tracers

Audience: Researchers, scientists, and drug development professionals.

Content Type: In-depth technical guide/whitepaper.

Executive Summary

Gluconeogenesis, the metabolic pathway for de novo glucose synthesis from non-carbohydrate precursors, is critical for maintaining glucose homeostasis, particularly during periods of fasting. The liver and kidneys are the primary sites of this vital process. Dysregulation of gluconeogenesis is a key factor in the hyperglycemia associated with type 2 diabetes, making its study a priority for therapeutic development. Oxaloacetate (OAA) is a central metabolic node in this pathway, serving as the immediate precursor for phosphoenolpyruvate (B93156) (PEP), a committed step in glucose synthesis. Isotope tracers are indispensable tools for quantifying metabolic fluxes, and while various ¹³C-labeled substrates are used to probe gluconeogenesis, the direct application of ¹³C₄-Oxaloacetic acid as a tracer is complex. This guide details the role of ¹³C₄-OAA, provides practical experimental protocols using established ¹³C-labeled precursors that feed into the OAA pool, and outlines the regulatory pathways that govern this process.

The Central Role and Challenge of Oxaloacetate in Gluconeogenesis

Gluconeogenesis is not a simple reversal of glycolysis; three irreversible glycolytic steps are bypassed by four unique enzymes. Two of these enzymes, Pyruvate (B1213749) Carboxylase (PC) and Phosphoenolpyruvate Carboxykinase (PEPCK), converge on the synthesis and utilization of oxaloacetate. PC, located in the mitochondria, converts pyruvate to OAA, while PEPCK (with isoforms in both mitochondria and cytosol) converts OAA to PEP.[1][2]

A major challenge in quantifying gluconeogenic flux using tracers like ¹³C-lactate or ¹³C-alanine is the dilution of the isotopic label within the mitochondrial oxaloacetate pool.[3] This pool is large, rapidly turning over, and receives carbon from multiple sources, including the TCA cycle. Consequently, the isotopic enrichment of the direct precursor for gluconeogenesis (OAA) cannot be measured directly, leading to potential inaccuracies in flux calculations.[3]

While ¹³C₄-Oxaloacetic acid would theoretically be an ideal tracer to bypass this precursor dilution problem, its practical use is limited. OAA is a charged molecule that does not readily cross the inner mitochondrial membrane, which is its primary site of synthesis from pyruvate and utilization by the TCA cycle. For transport to the cytosol for gluconeogenesis, OAA is typically converted to malate (B86768) or aspartate. This inherent transport issue makes it difficult to deliver exogenous ¹³C₄-OAA to the relevant cellular compartments in intact cells or in vivo. However, ¹³C₄-OAA serves as a critical tool as an internal standard for the accurate quantification of OAA concentrations in biological samples via isotope dilution mass spectrometry.

Experimental Design for Isotopic Tracing of Gluconeogenesis

Stable isotope tracing is a powerful technique to quantify the integrated response of metabolic networks.[4] A general workflow involves introducing a ¹³C-labeled substrate, followed by harvesting tissues or cells, extracting metabolites, and analyzing the mass isotopomer distribution (MID) of downstream products like glucose using mass spectrometry.

Theoretical Experimental Workflow: ¹³C₄-Oxaloacetic Acid Tracer

The following diagram outlines a theoretical workflow for using ¹³C₄-OAA as a tracer, for instance in studies with isolated mitochondria or permeabilized cells where membrane transport is not a limiting factor.

Practical Experimental Protocol: In Vivo Gluconeogenesis Measurement with [U-¹³C₃]Propionate

This protocol is adapted from methodologies used for in vivo metabolic flux analysis in mice. Propionate (B1217596) is a gluconeogenic precursor that enters the TCA cycle as succinyl-CoA, labeling the symmetrical intermediate fumarate, and subsequently OAA.

Objective: To quantify hepatic gluconeogenic and associated metabolic fluxes in vivo.

Materials:

-

[U-¹³C₃]propionate (99% enriched)

-

[6,6-²H₂]glucose (for measuring endogenous glucose production)

-

Sterile saline

-

Anesthetized and catheterized research animals (e.g., mice)

-

Infusion pumps

-

Blood collection supplies (e.g., heparinized capillaries)

-

Equipment for metabolite extraction and GC-MS analysis

Procedure:

-

Animal Preparation: Acclimate catheterized mice to the experimental setup. Fast animals overnight (e.g., 12-15 hours) to induce gluconeogenesis.

-

Tracer Infusion:

-

Begin a primed-continuous intravenous infusion of [6,6-²H₂]glucose to clamp enrichment and measure the rate of glucose appearance.

-

After a baseline period (e.g., 90 minutes), administer a bolus of [U-¹³C₃]propionate followed by a continuous infusion.

-

-

Blood Sampling:

-

Collect a baseline arterial blood sample (~40 µL) before the ¹³C tracer is administered.

-

Collect arterial blood samples at defined intervals (e.g., 90, 100, 110 minutes) after the start of the propionate infusion to confirm isotopic steady state.

-

-

Sample Processing:

-

Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C.

-

-

Metabolite Derivatization and Analysis:

-

Thaw plasma samples and deproteinize.

-

Derivatize glucose (e.g., to its aldonitrile penta-acetate derivative) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze samples by GC-MS to determine the mass isotopomer distributions (MIDs) of glucose fragments.

-

-

Flux Calculation:

-

Use the measured MIDs and a metabolic network model to perform metabolic flux analysis (MFA). This computational step regresses a set of fluxes that best explain the observed isotopic labeling patterns.

-

Key Regulatory Pathways of Gluconeogenesis

The rate of gluconeogenesis is tightly controlled by hormones, primarily glucagon (B607659) and insulin (B600854), which modulate the expression and activity of key enzymes.[5][6]

Glucagon Signaling (Fasting State)

During fasting, low blood glucose triggers glucagon secretion. Glucagon signaling in the liver stimulates gluconeogenesis.

Insulin Signaling (Fed State)

After a meal, elevated blood glucose stimulates insulin release. Insulin acts to suppress gluconeogenesis in the liver.

Quantitative Data Presentation

The following tables summarize key metabolic flux rates obtained from published in vivo stable isotope tracer studies. These values provide a benchmark for researchers designing and interpreting their own experiments.

Table 1: Comparison of Gluconeogenesis Rates in Healthy Humans

This table presents data from a study comparing two different tracer methods to measure gluconeogenesis (GNG) and endogenous glucose production (EGP) in healthy, postabsorptive males.[1]

| Parameter | ²H₂O Method | [2-¹³C]Glycerol Method |

| Endogenous Glucose Production (EGP) (μmol/kg·min) | 12.2 ± 0.7 | 11.7 ± 0.3 |

| Gluconeogenesis (GNG) (μmol/kg·min) | 7.4 ± 0.7 | 4.9 ± 0.6 |

| GNG as % of EGP | ~60% | ~41% |

| Values are presented as mean ± SEM. |

Table 2: Hepatic and Renal Glucose Fluxes in Mice

This table shows tissue-specific glucose fluxes in wild-type (WT) mice and mice with a liver-specific knockout of cytosolic PEPCK (KO), demonstrating the compensatory role of the kidney. Fluxes were determined using a ²H/¹³C metabolic flux analysis approach.

| Flux (μmol/kg/min) | Liver (WT) | Liver (KO) | Kidney (WT) | Kidney (KO) |

| Total Glucose Production | 70 | 25 | 2 | 34 |

| Gluconeogenesis from PEP | 45 | ~0 | <1 | 15 |

| Gluconeogenesis from Glycerol | 10 | 7 | <1 | 18 |

| Pyruvate Carboxylase | 120 | 10 | 15 | 80 |

| Data are adapted from studies in fasted mice. Values are approximate means. |

Conclusion

Investigating gluconeogenesis requires a sophisticated approach that combines stable isotope tracers, advanced analytical techniques like mass spectrometry, and robust metabolic modeling. While ¹³C₄-Oxaloacetic acid is theoretically an ideal tracer for bypassing the complexities of the OAA precursor pool, its utility is currently limited to specialized applications and as an analytical standard due to membrane transport barriers. Practical and powerful insights into gluconeogenic flux are readily obtained using established precursors such as ¹³C-labeled propionate, lactate, and glycerol. By combining these experimental methods with a thorough understanding of the underlying regulatory signaling pathways, researchers can effectively dissect the mechanisms of glucose homeostasis and identify novel therapeutic targets for metabolic diseases.

References

- 1. The quantification of gluconeogenesis in healthy men by (2)H2O and [2-(13)C]glycerol yields different results: rates of gluconeogenesis in healthy men measured with (2)H2O are higher than those measured with [2-(13)C]glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitissue 2H/13C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats. | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Hepatic gluconeogenic fluxes and glycogen turnover during fasting in humans. A stable isotope study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Metabolism: A Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) utilizing stable isotopes has emerged as a cornerstone technique for quantitatively delineating the intricate network of metabolic reactions within a cell. This in-depth guide provides a comprehensive overview of the core principles of MFA, detailed experimental protocols, and its application in drug discovery and development. By tracing the journey of stable isotope-labeled nutrients, researchers can construct a detailed map of metabolic fluxes, offering unparalleled insights into cellular physiology in both healthy and diseased states.

Core Principles of Metabolic Flux Analysis (MFA)

At its heart, MFA is a powerful analytical methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a substrate labeled with a stable (non-radioactive) isotope, most commonly Carbon-13 (¹³C), into a biological system. As cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. The specific pattern of isotope incorporation, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This MID data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of the rates of the biochemical reactions that produced them.

The overall workflow of a ¹³C-MFA experiment can be summarized in five key stages:

-

Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled tracer and defining the metabolic network model. The choice of tracer is critical as it dictates which metabolic pathways will be most effectively probed.

-

Tracer Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate for a duration sufficient to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.

-

Isotopic Labeling Measurement: After the labeling experiment, metabolites are extracted from the cells, and the isotopic labeling patterns are measured using either GC-MS, LC-MS, or NMR.

-

Flux Estimation: The measured MIDs and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) are used as inputs for a computational model that estimates the intracellular fluxes.

-

Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the estimated fluxes explain the experimental data, and confidence intervals are calculated for each flux.

Caption: The general workflow of a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

The success of an MFA study hinges on meticulous experimental execution. The following protocols provide a detailed methodology for the key steps involved.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To culture cells in the presence of a ¹³C-labeled substrate to achieve isotopic steady state.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)

-

Unlabeled version of the substrate

-

Standard cell culture equipment (incubator, flasks, plates, etc.)

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare the experimental culture medium by replacing the unlabeled primary carbon source with the ¹³C-labeled substrate at the same concentration.

-

Adaptation (Optional but Recommended): Culture cells for at least two passages in the experimental medium containing the unlabeled substrate to allow for metabolic adaptation.

-

Isotope Labeling: Switch the cells to the medium containing the ¹³C-labeled substrate. For stationary MFA, culture the cells for a sufficient duration to reach isotopic steady state. This is typically at least 24 hours for mammalian cells but should be determined empirically.

-

Monitoring: Monitor cell growth and substrate/metabolite concentrations in the medium throughout the experiment to ensure metabolic steady state.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic reactions and efficiently extract intracellular metabolites.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Liquid nitrogen

-

Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching:

-

For Adherent Cells: Quickly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add liquid nitrogen to the plate to flash-freeze the cells.

-

For Suspension Cells: Rapidly centrifuge the cell suspension at a low speed and temperature. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen.

-

-

Extraction:

-

Add pre-chilled 80% methanol to the frozen cells.

-

Scrape the adherent cells or vortex the suspension cell pellet to ensure complete lysis and extraction.

-

Incubate the samples at -80°C for at least 15 minutes.

-

-

Separation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

Objective: To derivatize non-volatile metabolites for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

-

GC-MS system

Procedure:

-

Derivatization:

-

Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate to protect carbonyl groups.

-

Add MTBSTFA and incubate at an elevated temperature (e.g., 60°C) to silylate hydroxyl, carboxyl, and amino groups, making the metabolites volatile.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The gas chromatograph separates the individual metabolites.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments of each metabolite, allowing for the determination of the mass isotopomer distribution.

-

Protocol 4: Sample Preparation and Analysis by LC-MS

Objective: To prepare and analyze polar and non-volatile metabolites by Liquid Chromatography-Mass Spectrometry.

Materials:

-

Dried metabolite extract

-

Reconstitution solvent (e.g., 50% methanol in water)

-

LC-MS system

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase.

-

Filtration: Filter the reconstituted sample to remove any particulates.

-

LC-MS Analysis:

-

Inject the sample into the LC-MS.

-

The liquid chromatograph separates the metabolites.

-

The mass spectrometer measures the mass-to-charge ratio of the intact metabolite ions, providing the mass isotopomer distribution.

-

Protocol 5: NMR-Based Isotopomer Analysis

Objective: To determine the positional isotopic enrichment within metabolites using Nuclear Magnetic Resonance spectroscopy.

Materials:

-

Dried metabolite extract

-

NMR buffer (containing a deuterated solvent like D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in the NMR buffer.

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify major metabolites.

-

Acquire two-dimensional (2D) heteronuclear correlation spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and determine the specific positions of ¹³C labels within the molecules.

-

-

Data Analysis: Analyze the NMR spectra to determine the relative abundance of different isotopomers for key metabolites.

Data Presentation: Quantitative Flux Maps

MFA provides a quantitative snapshot of cellular metabolism. The following tables present example data from studies comparing the metabolic fluxes in cancer cells to normal cells, highlighting the metabolic reprogramming characteristic of cancer, often referred to as the Warburg effect.

Table 1: Relative Fluxes in Central Carbon Metabolism of Cancer vs. Normal Cells

| Metabolic Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change (Cancer/Normal) |

| Glycolysis | |||

| Glucose Uptake | 100 | 180 | 1.8 |

| Glycolysis to Pyruvate | 85 | 160 | 1.9 |

| Lactate Secretion | 10 | 140 | 14.0 |

| Pentose Phosphate Pathway | |||

| G6P to PPP | 15 | 30 | 2.0 |

| TCA Cycle | |||

| Pyruvate to Acetyl-CoA (PDH) | 70 | 20 | 0.3 |

| Glutamine to α-Ketoglutarate | 25 | 90 | 3.6 |

| Citrate Synthase | 95 | 110 | 1.2 |

| Isocitrate Dehydrogenase (forward) | 90 | 80 | 0.9 |

| Isocitrate Dehydrogenase (reductive) | 5 | 30 | 6.0 |

Note: Flux values are normalized to the glucose uptake rate of normal cells and are for illustrative purposes.

Table 2: Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-¹³C₆]Glucose

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 5 | 10 | 85 | - | - | - | - |

| Lactate | 4 | 8 | 88 | - | - | - | - |

| Citrate | 10 | 15 | 25 | 20 | 30 | - | - |

| α-Ketoglutarate | 12 | 18 | 20 | 15 | 35 | - | - |

| Malate | 15 | 20 | 30 | 25 | 10 | - | - |

| Aspartate | 18 | 22 | 35 | 20 | 5 | - | - |

Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data is illustrative.

Mandatory Visualizations: Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the principles of MFA. The following diagrams were generated using Graphviz (DOT language).

Caption: Simplified overview of Glycolysis and the TCA Cycle.

Caption: Overview of the Pentose Phosphate Pathway.

Caption: Logical flow of a stable isotope tracing experiment.

Application in Drug Development

MFA is a valuable tool in the pharmaceutical industry, contributing to various stages of the drug discovery and development pipeline.

-

Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, MFA can identify metabolic enzymes or pathways that are essential for the disease phenotype. These "choke points" in the metabolic network can serve as novel drug targets. For example, the discovery of the reliance of many cancer cells on glutamine metabolism has led to the development of glutaminase (B10826351) inhibitors.

-

Mechanism of Action Studies: MFA can elucidate how a drug candidate exerts its therapeutic effect by revealing the specific metabolic pathways it modulates. By treating cells with a compound and performing MFA, researchers can observe the resulting changes in metabolic fluxes, providing a detailed picture of the drug's mechanism of action.

-

Toxicity Assessment: Alterations in metabolic pathways can be an early indicator of drug-induced toxicity. MFA can be used to assess the off-target effects of a drug on cellular metabolism, helping to identify potential toxicity liabilities early in the development process.

-

Biomarker Discovery: Metabolic fluxes that are significantly different between responders and non-responders to a particular therapy can serve as biomarkers to predict treatment efficacy.

-

Optimizing Biopharmaceutical Production: In the production of protein-based drugs (biopharmaceuticals) in cell culture, MFA can be used to optimize the cellular metabolism of the producer cells to enhance product yield and quality.

An In-Depth Technical Guide to Oxaloacetic Acid-13C4 for Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxaloacetic Acid in Cellular Metabolism

Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a cornerstone of central carbon metabolism. This four-carbon dicarboxylic acid is a critical intermediate in several essential metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1] Within the mitochondrial matrix, oxaloacetate condenses with acetyl-CoA to form citrate, initiating a series of reactions that are fundamental to cellular energy production.[1] Beyond the TCA cycle, oxaloacetate is a key player in gluconeogenesis, the urea (B33335) cycle, amino acid synthesis, and fatty acid synthesis. Its central position makes it a vital hub for the integration of carbohydrate, fat, and protein metabolism.

The Role of Oxaloacetic Acid-13C4 in Metabolomics

In the field of metabolomics, stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying fluxes. This compound, in which all four carbon atoms are the heavy isotope ¹³C, serves as a powerful tracer for dissecting the intricate network of reactions involving OAA. By introducing this labeled compound into a biological system, researchers can track the fate of the ¹³C atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of pathway activity and the identification of metabolic bottlenecks or alterations in disease states.

The use of ¹³C-labeled tracers, such as this compound, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, forms the basis of ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2][3] This powerful methodology enables the quantification of intracellular metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable through conventional metabolomics approaches that only measure metabolite concentrations.[2]

Experimental Design and Protocols

A successful metabolomics study using this compound requires careful experimental design and execution. The following sections provide a general framework for both in vitro and in vivo studies.

General Workflow for ¹³C-Tracer Experiments

A typical workflow for a metabolomics experiment using a ¹³C-labeled tracer involves several key steps, from initial cell culture or animal model preparation to final data analysis.

In Vitro Protocol: Tracing in Cultured Cells

This protocol outlines the general steps for using this compound in cultured cells.

1. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and labeling time will need to be determined empirically for each cell line and experimental condition.

2. Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent, such as 80% methanol, to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is necessary to make the metabolites volatile. A common method involves oximation followed by silylation.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried extract can be reconstituted in a suitable solvent for injection.

In Vivo Protocol: Tracing in Animal Models

This protocol provides a general outline for in vivo studies using this compound.

1. Animal Preparation and Tracer Administration:

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound. The route of administration (e.g., intravenous infusion, oral gavage) and dosage will depend on the specific research question and animal model.

2. Tissue Collection and Quenching:

-

At the desired time point after tracer administration, euthanize the animal and rapidly excise the tissues of interest.

-

Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.

3. Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent.

-

Centrifuge the homogenate to remove tissue debris and proteins.

-

Collect the supernatant for analysis.

4. Sample Preparation for Mass Spectrometry:

-

Follow the same sample preparation steps as outlined in the in vitro protocol.

Data Acquisition and Analysis

Mass spectrometry is the primary analytical platform for detecting and quantifying ¹³C-labeled metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing thermally stable and volatile compounds. For metabolomics, it often requires chemical derivatization to make polar metabolites, such as organic acids, amenable to analysis. GC-MS provides excellent chromatographic resolution and reproducible fragmentation patterns, which are useful for identifying and quantifying isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of a wide range of metabolites without the need for derivatization.[4] It offers high sensitivity and is compatible with a variety of chromatographic separation techniques, allowing for the analysis of complex biological samples.[4]

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates in Cancer Cells after this compound Tracing

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Citrate | 50% | 5% | 10% | 15% | 20% |

| α-Ketoglutarate | 60% | 8% | 12% | 10% | 10% |

| Succinate | 55% | 7% | 13% | 10% | 15% |

| Fumarate | 58% | 6% | 11% | 12% | 13% |

| Malate | 45% | 5% | 10% | 15% | 25% |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Fractional Contribution of this compound to TCA Cycle Intermediates

| Metabolite | Fractional Contribution from this compound |

| Citrate | 45% |

| α-Ketoglutarate | 35% |

| Succinate | 40% |

| Fumarate | 38% |

| Malate | 50% |

Signaling Pathways and Metabolic Maps

Visualizing the metabolic pathways where this compound is utilized is crucial for understanding the experimental results.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the primary destination for the carbon backbone of oxaloacetate. The following diagram illustrates the entry of this compound into the cycle and the subsequent labeling of downstream intermediates.

Gluconeogenesis

Oxaloacetate is a key precursor for gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate sources.

Conclusion

This compound is a valuable tool for researchers in metabolomics, offering the potential to unravel the complexities of central carbon metabolism. While detailed public data on its specific application is limited, the principles of ¹³C-MFA and the general protocols outlined in this guide provide a solid foundation for designing and executing insightful experiments. By carefully considering experimental design, employing robust analytical methods, and visualizing data in the context of known metabolic pathways, researchers can leverage this compound to gain a deeper understanding of cellular metabolism in health and disease.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]

The Significance of 13C Enrichment in Metabolic Intermediates: A Technical Guide

Introduction: Tracing the Engine of Life

Within every cell, a vast and intricate network of biochemical reactions, collectively known as metabolism, sustains life. Understanding the flow of molecules through these pathways—the metabolic flux—is paramount for researchers in basic science and drug development. Stable isotope tracing, particularly using carbon-13 (¹³C), has emerged as the gold standard for quantifying these fluxes in living cells.[1][2] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe for a wide range of biological studies.[3]

This technical guide provides an in-depth overview of the principles, methodologies, and applications of ¹³C enrichment in metabolic intermediates. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain unprecedented insights into cellular physiology, disease mechanisms, and the mechanism of action of therapeutic agents.

The core of this technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA) , involves introducing a nutrient source, such as glucose or glutamine, where the naturally abundant ¹²C atoms are replaced by the heavy isotope ¹³C.[4] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream intermediates. By measuring the resulting distribution of ¹³C within these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can reconstruct a quantitative map of intracellular reaction rates.[1][4]

Section 1: The ¹³C Metabolic Flux Analysis Workflow

A successful ¹³C-MFA experiment is a multi-stage process that requires careful planning and execution, from initial experimental design to final computational analysis. Each step is critical for generating high-quality data that accurately reflects the metabolic state of the system under investigation.[4][5]

Section 2: Key Experimental Protocols

The accuracy and reproducibility of ¹³C tracer studies are critically dependent on robust sample preparation. The primary goal is to obtain a representative snapshot of the intracellular metabolic state at a specific moment.[6]

Protocol 1: Metabolite Quenching and Extraction for LC-MS (Adherent Cells)

This protocol is a common method for rapidly halting metabolism and extracting polar metabolites from adherent mammalian cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Culture plates with adherent cells

-

Ice-cold 0.9% NaCl solution[7]

-

Extraction Solvent: 80% methanol (B129727) / 20% water (LC-MS grade), pre-chilled to -80°C[7][8]

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and >14,000 x g

Procedure:

-

Media Removal: Aspirate the culture medium from the culture dish.

-

Washing: Quickly wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely. This step is crucial to avoid salt contamination.[7]

-

Quenching: Immediately place the culture plate on a bed of dry ice to rapidly halt all enzymatic activity.[8]

-

Extraction: a. Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to each well.[7][8] b. Use a cell scraper to scrape the frozen cells into the solvent. c. Transfer the resulting cell lysate/suspension to a pre-chilled microcentrifuge tube.[1]

-

Cell Lysis: Vortex the tubes for 10 minutes at 4°C to ensure complete cell lysis.[7]

-

Pellet Debris: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[7][8]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[8]

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.[1][8]

Protocol 2: Derivatization for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing central carbon metabolites. However, many of these molecules are non-volatile. Derivatization is a chemical process that increases their volatility. A common method is a two-step methoximation and silylation process.[9]

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)[10]

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[11][12]

-

Thermomixer or heating block

-

GC-MS autosampler vials

Procedure:

-

Methoximation (Oximation): a. Add 20-50 µL of the MeOx/pyridine solution to the dried metabolite extract. This step protects aldehyde and keto groups, preventing the formation of multiple derivatives from tautomers.[9] b. Vortex thoroughly to dissolve the pellet. c. Incubate the mixture at a controlled temperature (e.g., 30-60°C) with shaking for 60-90 minutes.[10][12]

-

Silylation: a. Add 30-90 µL of the silylating agent (e.g., MSTFA or MTBSTFA) to the vial. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a silyl (B83357) group, increasing volatility.[9] b. Vortex the mixture. c. Incubate at a controlled temperature (e.g., 37-60°C) with shaking for 30-60 minutes.[10][12]

-

Analysis: After a brief cooling period, the sample is ready for injection into the GC-MS.

Protocol 3: Sample Preparation for NMR Spectroscopy

NMR provides unique structural information and can resolve positional isotopomers without the need for derivatization. Proper sample preparation is key to acquiring high-quality spectra.

Materials:

-

Lyophilized (freeze-dried) metabolite extract

-

Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS)[4][13]

-

pH meter and deuterated acid/base (DCl/NaOD) for pH adjustment

-

NMR tubes

Procedure:

-

Reconstitution: Dissolve the lyophilized metabolite extract in a precise volume (e.g., 600 µL) of the deuterated solvent containing the internal standard. For ¹³C analysis, a higher sample concentration (50-100 mg of starting material) is often required compared to ¹H NMR.[13]

-

pH Adjustment: Ensure the sample pH is adjusted to a consistent value (e.g., 7.40 ± 0.05), as chemical shifts of many metabolites are pH-dependent. Use DCl and NaOD for adjustment to avoid a large proton signal from water.[4]

-

Transfer to NMR Tube: Transfer the final solution to an NMR tube, ensuring no air bubbles are present.

-

Data Acquisition: The sample is now ready for analysis. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity.[4]

Section 3: Applications in Research and Drug Development

The ability to quantitatively map metabolic pathways has profound implications across biomedical research. ¹³C-MFA is instrumental in understanding disease states, identifying therapeutic targets, and elucidating drug mechanisms.[2][5]

-

Oncology: Cancer cells exhibit profound metabolic reprogramming, such as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. ¹³C tracing can precisely quantify the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, revealing how cancer cells fuel their rapid proliferation and identifying metabolic vulnerabilities that can be targeted for therapy.

-

Drug Development: ¹³C tracing is a powerful tool for mechanism of action studies. By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[2] This can confirm drug-target engagement and reveal downstream metabolic consequences, providing critical insights into a drug's efficacy and potential off-target effects.[3][5]

Section 4: Quantitative Analysis of Metabolic Fluxes

The output of a ¹³C-MFA study is a quantitative flux map, which provides the rates for dozens of reactions in central metabolism. These values are typically normalized to a major carbon uptake rate, such as glucose, and expressed in relative units. The table below summarizes a representative metabolic flux map for a mammalian cell line, illustrating the level of detail that can be obtained.

| Reaction / Pathway | Abbreviation | Metabolic Flux (Relative to Glucose Uptake) |

| Glycolysis | ||

| Glucose uptake | GLC_up | 100.0 (normalized) |

| Glucose-6-P -> Fructose-6-P | PGI | 88.2 |

| Fructose-6-P -> Glyceraldehyde-3-P | FBA | 88.2 |

| Glyceraldehyde-3-P -> Pyruvate | GAPD/PGK/PK | 176.4 |

| Pyruvate -> Lactate | LDH | 155.0 |

| Pentose Phosphate Pathway (PPP) | ||

| Glucose-6-P -> Ribose-5-P (Oxidative) | G6PDH | 11.8 |

| Fructose-6-P <-> Ribose-5-P (Non-oxidative) | TKT/TAL | -5.9 |

| TCA Cycle & Anaplerosis | ||

| Pyruvate -> Acetyl-CoA | PDH | 18.5 |

| Pyruvate -> Oxaloacetate | PC | 15.2 |

| Isocitrate -> α-Ketoglutarate | IDH | 33.7 |

| α-Ketoglutarate -> Succinyl-CoA | AKGD | 33.7 |

| Malate -> Oxaloacetate | MDH | 33.7 |

| Malate -> Pyruvate | ME | 10.1 |

| Glutamine Metabolism | ||

| Glutamine uptake | GLN_up | 30.0 |

| Glutamine -> α-Ketoglutarate | GLNS/GLUD | 30.0 |

| Data is representative and adapted from flux maps published for mammalian cell lines. Fluxes are net fluxes. |

Section 5: Data Interpretation: From Isotopologues to Flux Maps

The raw data from a ¹³C tracing experiment are Mass Isotopomer Distributions (MIDs). A mass isotopomer is a molecule that differs from others only in the number of heavy isotopes it contains. For a metabolite with 'n' carbon atoms, it can contain anywhere from 0 to n ¹³C atoms, resulting in mass isotopologues M+0, M+1, ..., M+n. The MID describes the fractional abundance of each of these isotopologues.

For example, pyruvate has three carbons. After feeding cells [U-¹³C₆]-glucose, pyruvate derived purely from glycolysis will incorporate three ¹³C atoms and be detected as the M+3 isotopologue. The MID for pyruvate might show 80% M+3, 10% M+0 (from unlabeled sources), and 10% other species, providing a direct readout of the contribution of the labeled substrate to that metabolic pool.

However, interpreting MIDs for the entire metabolic network is not intuitive due to the complex scrambling of carbon atoms in cyclical and branching pathways.[11] Therefore, computational modeling is essential. The measured MIDs, along with extracellular uptake/secretion rates, are used as inputs for a software package (e.g., INCA, Metran). This software uses an iterative process to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns.

Conclusion

The analysis of ¹³C enrichment in metabolic intermediates provides a dynamic and quantitative view of cellular metabolism that is unattainable with other 'omics' technologies. ¹³C-MFA has moved from a specialist technique to a more accessible and indispensable tool for the broader biological research community. For researchers in oncology, metabolic diseases, and drug development, leveraging ¹³C stable isotope tracing offers a powerful strategy to unravel complex metabolic networks, identify novel therapeutic targets, and build a deeper understanding of the biochemical underpinnings of health and disease.

References

- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

Unlocking Cellular Secrets: A Technical Guide to Discovering Novel Metabolic Pathways with 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing stable isotope-labeled compounds, specifically Carbon-13 (13C) tracers, to elucidate and discover novel metabolic pathways. As our understanding of cellular metabolism deepens, it is becoming increasingly clear that metabolic reprogramming is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ability to trace the fate of atoms through metabolic networks provides an unparalleled window into the intricate workings of the cell, enabling the identification of previously unknown enzymatic reactions and pathways that can serve as novel therapeutic targets.

This guide details the core principles of 13C tracer studies, from experimental design and execution to data analysis and interpretation. We provide detailed experimental protocols for key methodologies and present quantitative data in a clear, tabular format to facilitate comparison and understanding. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex workflows and metabolic pathways, offering an intuitive approach to understanding the logical relationships inherent in these powerful experimental techniques.

Core Principles of 13C Metabolic Flux Analysis

Stable isotope tracing with 13C-labeled substrates is a powerful technique for the quantitative analysis of intracellular metabolic pathway activities.[1] By replacing the naturally abundant 12C atoms with the heavy isotope 13C in a nutrient source, researchers can track the metabolic fate of these carbon atoms as they are incorporated into various downstream metabolites.[1][2] The distribution of 13C within these metabolites, known as the Mass Isotopomer Distribution (MID), is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3] This data, when integrated with computational metabolic network models, allows for the calculation of intracellular metabolic fluxes, providing critical insights into cellular physiology and disease mechanisms.[1]

The selection of the 13C-labeled tracer is a critical aspect of experimental design and depends on the specific metabolic pathways under investigation.[3] For instance, [1,2-13C2]-glucose is particularly effective for distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), as the C1 carbon is lost as CO2 in the oxidative PPP.[2][4] In contrast, uniformly labeled [U-13C5]-glutamine is often the preferred tracer for interrogating the tricarboxylic acid (TCA) cycle.[3] In many cases, conducting parallel labeling experiments with different tracers and integrating the data can provide a more comprehensive and higher-resolution view of the metabolic network.[1]

Experimental Protocols

A successful 13C tracer study requires meticulous planning and execution at every stage, from cell culture to data acquisition. Below are detailed protocols for the key steps in a typical experiment with adherent mammalian cells.

Protocol 1: 13C-Labeling of Adherent Mammalian Cells

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

13C-labeled tracer (e.g., [U-13C6]-glucose)

-

6-well cell culture plates

-

Sterile phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Plate the cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with dFBS and the desired concentration of the 13C-labeled tracer (e.g., 10 mM [U-13C6]-glucose).[3] The use of dFBS is crucial to minimize the presence of unlabeled glucose.[4]

-

Pre-incubation: One hour before introducing the tracer, replace the standard culture medium with fresh, glucose-free medium supplemented with dFBS. This step helps to deplete the intracellular pool of unlabeled glucose.

-

Labeling: Aspirate the pre-incubation medium and add the prepared 13C-labeling medium to the cells.[4]

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites. The optimal incubation time depends on the pathways of interest and the time required to reach isotopic steady state.[3]

Protocol 2: Metabolite Extraction for Mass Spectrometry

Materials:

-

Labeled cells in 6-well plates

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of high speeds and 4°C operation

-

Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

Procedure:

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.[2] Immediately wash the cells with ice-cold PBS.[5]

-

Flash-Freezing: Add liquid nitrogen directly to the culture plate to flash-freeze the cells.[2]

-

Metabolite Extraction: Place the frozen plate on dry ice and add 1 mL of ice-cold 80% methanol to each well.[5] Use a cell scraper to collect the cell lysate and transfer it to a pre-chilled microcentrifuge tube.[2][5]

-

Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[5]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.[2]

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.[2][3] The dried samples can be stored at -80°C until analysis.[3]

Data Presentation: Mass Isotopomer Distributions

The primary quantitative data obtained from a 13C tracer experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). It is crucial to correct the raw MS data for the natural abundance of 13C (approximately 1.1%) to accurately determine the extent of labeling from the tracer.

Below is a hypothetical example of uncorrected and corrected MID data for several key metabolites from a study investigating the reprogramming of serine and glycine (B1666218) metabolism in cancer cells using [U-13C6]-glucose as a tracer.

| Metabolite | Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |

| Glycine | M+0 | 25.0 | 29.5 |

| M+1 | 45.0 | 42.0 | |

| M+2 | 30.0 | 28.5 | |

| Serine | M+0 | 10.0 | 12.5 |

| M+1 | 15.0 | 13.0 | |

| M+2 | 25.0 | 24.0 | |

| M+3 | 50.0 | 50.5 | |

| Lactate | M+0 | 5.0 | 6.0 |

| M+1 | 10.0 | 9.0 | |

| M+2 | 15.0 | 14.0 | |

| M+3 | 70.0 | 71.0 | |

| Citrate | M+0 | 30.0 | 33.0 |

| M+1 | 20.0 | 18.0 | |

| M+2 | 20.0 | 19.0 | |

| M+3 | 15.0 | 14.5 | |

| M+4 | 10.0 | 9.5 | |

| M+5 | 5.0 | 4.5 | |

| M+6 | 0.0 | 1.5 |

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow, a key metabolic pathway, and the logical process of discovering a novel metabolic alteration.

Experimental Workflow

Serine and Glycine Metabolism Pathway

Logical Workflow for Pathway Discovery

Case Study: Reprogramming of Serine and Glycine Metabolism in Cancer

Recent studies have highlighted the critical role of serine and glycine metabolism in supporting cancer cell proliferation.[4][6][7] Many cancer cells upregulate the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) to fuel the production of nucleotides, maintain redox balance, and support other anabolic processes.[4]

By using [U-13C6]-glucose as a tracer, researchers can quantify the contribution of glucose to the serine and glycine pools. In cancer cells with upregulated serine synthesis, a significant fraction of the serine pool will be labeled with three 13C atoms (M+3), and consequently, the glycine pool will show a high abundance of the M+2 isotopologue. This distinct labeling pattern, when compared to non-cancerous cells, provides direct evidence of a rewired metabolic pathway. The discovery of this metabolic vulnerability has led to the development of novel therapeutic strategies that target enzymes in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH).[6]

Conclusion

The use of 13C tracers has revolutionized our ability to study cellular metabolism, moving beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic fluxes. This powerful technology is instrumental in identifying and validating novel metabolic pathways that are critical for disease pathogenesis. The detailed protocols, data presentation strategies, and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively employ 13C tracer studies in their own research, ultimately accelerating the discovery of new therapeutic targets and the development of next-generation treatments.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Oxaloacetic Acid-13C4: Stability and Handling for New Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of Oxaloacetic acid-13C4, a crucial isotopically labeled intermediate for metabolic research. This document details its stability under various conditions, provides protocols for its use in tracer studies, and outlines key metabolic pathways in which it participates.

Core Concepts: Understanding this compound

Oxaloacetic acid (OAA) is a four-carbon dicarboxylic acid that plays a pivotal role in central carbon metabolism.[1] As an intermediate in the citric acid cycle, gluconeogenesis, and amino acid synthesis, it is a critical node in cellular bioenergetics and biosynthesis.[2][3] The 13C4 isotopologue, where all four carbon atoms are the heavy isotope ¹³C, serves as a powerful tracer to elucidate metabolic fluxes and pathway dynamics in living systems.[4] Its use in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracking of carbon atoms as they are incorporated into downstream metabolites.[4][5]

Stability and Handling of this compound

A critical consideration for designing experiments with this compound is its inherent instability in solution. The primary degradation pathway is the spontaneous decarboxylation to pyruvate (B1213749).[6][7] This process is highly dependent on temperature, pH, and the presence of metal ions.[6]

Quantitative Stability Data

While specific kinetic data for the 13C4-labeled variant is not extensively published, the stability profile is expected to be very similar to that of unlabeled oxaloacetic acid. The following tables summarize the available quantitative data.

Table 1: Stability of Oxaloacetic Acid in Solution

| Condition | Half-life | Notes |

| pH and Temperature | ||

| pH 7.4, 25°C (Room Temperature) | ~14 hours[6] | At physiological pH, degradation is significant. Some sources report a shorter half-life of 1-3 hours at room temperature.[8] |

| Acidic conditions (pH 3-5) | Rapid degradation | Maximum instability is observed in this pH range.[8] |

| 0.1 M HCl, -80°C | Several months[9] | Acidic conditions and deep freezing significantly enhance stability. This is the recommended condition for long-term storage of stock solutions. |

| Refrigerated (2-8°C) | Slowed degradation | Degradation is manageable at refrigerated temperatures.[8] |

| Physiological Temperature (37°C) | Rapid degradation | The rate of decarboxylation increases exponentially with temperature.[8] |

| Solvent | ||

| Aqueous solution | Unstable | Prone to spontaneous decarboxylation.[6] |

| DMSO, Ethanol, DMF | Soluble | Stock solutions in anhydrous organic solvents are generally more stable than aqueous solutions, especially when stored at low temperatures. |

Table 2: Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid | -20°C | ≥ 4 years[6] | Store in a tightly sealed container, protected from moisture and light.[5] |

| Stock Solution | |||

| In 0.1 M HCl | -80°C | Several months | Recommended for long-term storage.[9] |

| In DMSO, Ethanol, or DMF | -80°C | Up to 6 months | Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the solid to prevent oxidation. Store in tightly sealed vials.[6] |

| In aqueous buffer | Prepared fresh daily | Hours | Due to its instability, aqueous solutions for immediate use should be prepared fresh and kept on ice.[6] |

Experimental Protocols

The use of this compound as a tracer in metabolic flux analysis (MFA) requires careful experimental design and execution. Below are detailed protocols for in vitro and in vivo tracer studies using mass spectrometry and NMR spectroscopy.

In Vitro 13C Labeling Experiment in Cultured Cells for Mass Spectrometry Analysis

This protocol outlines the general steps for tracing the metabolism of this compound in adherent mammalian cells.

Materials:

-

This compound

-